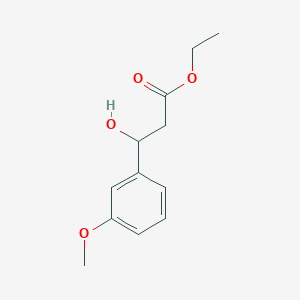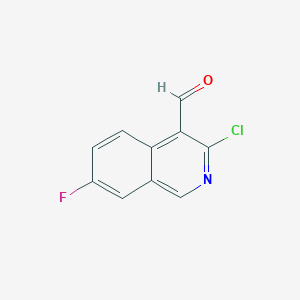
6-(3-Bromophenyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromophenyl group attached to a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor. One common method involves the reaction of 3-bromobenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Bromophenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyridinone ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-(3-Bromophenyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(3-Bromophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridinone ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylpyridin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-(4-Bromophenyl)pyridin-2(1H)-one: The bromine atom is positioned differently, affecting its electronic properties and reactivity.
6-(3-Chlorophenyl)pyridin-2(1H)-one:
Uniqueness
6-(3-Bromophenyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C11H8BrNO |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
BTFHPXBVSRJEQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)

![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)

![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)



